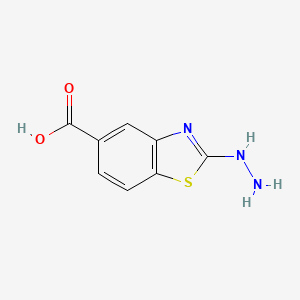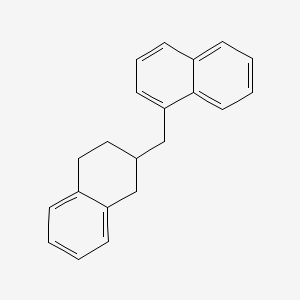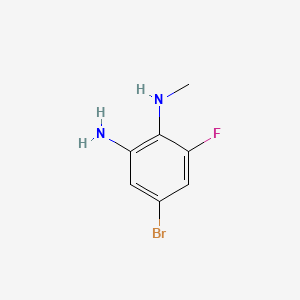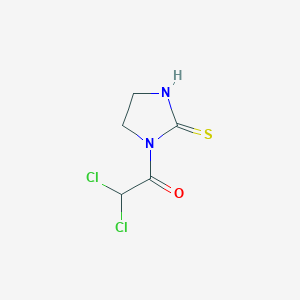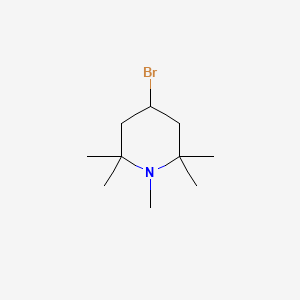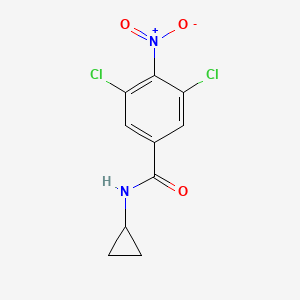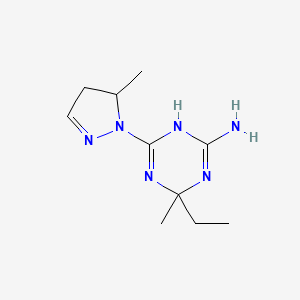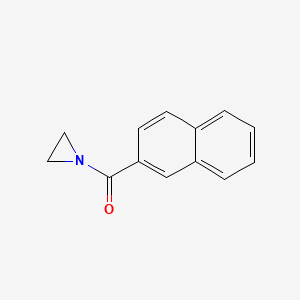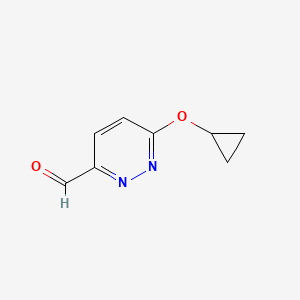![molecular formula C31H31FN2O8 B13946319 5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine CAS No. 869355-45-3](/img/structure/B13946319.png)
5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a fluorine atom at the 5-position of the uracil base, and a methyl group at the 2’-hydroxyl position of the ribose sugar. These modifications enhance the stability and functionality of the nucleoside in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using the dimethoxytrityl (DMT) group.
Fluorination: The 5-position of the uracil base is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Methylation: The 2’-hydroxyl group of the ribose sugar is methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as column chromatography are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-fluoro position of the uracil base.
Reduction: Reduction reactions can occur at the 2’-O-methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Detritylation: Acidic conditions using dichloroacetic acid or trichloroacetic acid are employed.
Major Products Formed
Detritylation: Removal of the DMT group yields 5-FLUORO-2’-O-METHYLURIDINE.
Wissenschaftliche Forschungsanwendungen
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE involves its incorporation into oligonucleotides during synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During oligonucleotide synthesis, the DMT group is removed under acidic conditions, allowing the nucleoside to participate in the formation of phosphodiester bonds . The fluorine atom at the 5-position of the uracil base enhances the stability of the nucleoside, making it resistant to enzymatic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-(DIMETHOXYTRITYL)-2’-DEOXYTHYMIDINE: Similar in structure but lacks the fluorine atom and the 2’-O-methyl group.
5’-O-(DIMETHOXYTRITYL)-2’-O-METHYLURIDINE: Similar but lacks the fluorine atom.
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-DEOXYURIDINE: Similar but lacks the 2’-O-methyl group.
Uniqueness
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is unique due to the combination of the DMT protecting group, the fluorine atom at the 5-position, and the 2’-O-methyl group. This combination enhances the stability and functionality of the nucleoside, making it particularly useful in oligonucleotide synthesis and various biochemical applications .
Eigenschaften
CAS-Nummer |
869355-45-3 |
|---|---|
Molekularformel |
C31H31FN2O8 |
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31FN2O8/c1-38-23-16-10-15-21(26(23)39-2)31(19-11-6-4-7-12-19,20-13-8-5-9-14-20)41-18-24-25(35)27(40-3)29(42-24)34-17-22(32)28(36)33-30(34)37/h4-17,24-25,27,29,35H,18H2,1-3H3,(H,33,36,37)/t24-,25-,27-,29-/m1/s1 |
InChI-Schlüssel |
UTCWLCXHMXZTBC-GCMXZSHTSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Kanonische SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



